molecular formula C5H6 B14750890 Spiro[2.2]pent-1-ene CAS No. 661-39-2

Spiro[2.2]pent-1-ene

Katalognummer: B14750890
CAS-Nummer: 661-39-2
Molekulargewicht: 66.10 g/mol
InChI-Schlüssel: YGSMGHRVKGFZPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[2.2]pent-1-ene is a unique organic compound characterized by its spirocyclic structure, where two cyclopropane rings are connected through a single carbon atom. This compound is known for its high ring strain and interesting chemical properties, making it a subject of study in various fields of chemistry.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[2.2]pent-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of less strained ring systems.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the spiro carbon or the cyclopropane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxides and ozone.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce less strained hydrocarbons .

Wirkmechanismus

The mechanism of action of Spiro[2.2]pent-1-ene involves its high ring strain, which makes it highly reactive. This reactivity allows it to participate in various chemical reactions, often leading to the formation of more stable products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiro[2.2]pentane: Similar in structure but lacks the double bond present in Spiro[2.2]pent-1-ene.

    Spiro[2.3]hexane: Contains a larger ring system, leading to different chemical properties.

    Spiro[3.3]heptane: Another spirocyclic compound with a larger ring system and different reactivity.

Uniqueness

This compound is unique due to its high ring strain and the presence of a double bond, which significantly affects its reactivity and makes it a valuable compound for various chemical applications .

Eigenschaften

CAS-Nummer

661-39-2

Molekularformel

C5H6

Molekulargewicht

66.10 g/mol

IUPAC-Name

spiro[2.2]pent-1-ene

InChI

InChI=1S/C5H6/c1-2-5(1)3-4-5/h1-2H,3-4H2

InChI-Schlüssel

YGSMGHRVKGFZPG-UHFFFAOYSA-N

Kanonische SMILES

C1CC12C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.